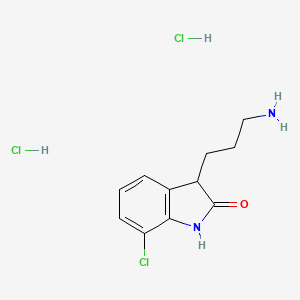

3-(3-Aminopropyl)-7-chloroindolin-2-one dihydrochloride

Beschreibung

Eigenschaften

Molekularformel |

C11H15Cl3N2O |

|---|---|

Molekulargewicht |

297.6 g/mol |

IUPAC-Name |

3-(3-aminopropyl)-7-chloro-1,3-dihydroindol-2-one;dihydrochloride |

InChI |

InChI=1S/C11H13ClN2O.2ClH/c12-9-5-1-3-7-8(4-2-6-13)11(15)14-10(7)9;;/h1,3,5,8H,2,4,6,13H2,(H,14,15);2*1H |

InChI-Schlüssel |

NCAYOMNCVVPMKA-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C(=C1)Cl)NC(=O)C2CCCN.Cl.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Indolin-2-one Core Formation

The synthesis typically begins with constructing the 7-chloroindolin-2-one scaffold. Two predominant routes are observed:

Chlorination of Isatin Derivatives

7-Chloroisatin serves as a key intermediate. Chlorination is achieved via:

-

Direct electrophilic substitution : Treatment of isatin with chlorine gas or sulfuryl chloride (SOCl) in acetic acid.

-

Skraup-like cyclization : Reaction of 3-chloroaniline derivatives with glycerol and sulfuric acid, followed by oxidation.

Example :

Friedel-Crafts Alkylation

Aryl amines react with α,β-unsaturated carbonyl compounds under acidic conditions to form the indolin-2-one core.

Introduction of the 3-Aminopropyl Side Chain

The 3-position of the indolin-2-one core is functionalized via alkylation or reductive amination.

Alkylation with Boc-Protected Amines

Procedure :

-

Boc Protection : 3-Bromopropylamine is protected with di-tert-butyl dicarbonate (BocO) in dichloromethane (DCM) with triethylamine (EtN).

-

Alkylation : 7-Chloroindolin-2-one reacts with tert-butyl (3-bromopropyl)carbamate in acetonitrile (ACN) using potassium carbonate (KCO) as a base at reflux.

-

Deprotection : The Boc group is removed with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane to yield the free amine.

Conditions :

Reductive Amination

Procedure :

-

Ketone Formation : 7-Chloroindolin-2-one is oxidized to 3-keto-7-chloroindolin-2-one using pyridinium chlorochromate (PCC).

-

Condensation : The ketone reacts with 3-aminopropylmagnesium chloride in tetrahydrofuran (THF) at −78°C.

-

Reduction : Sodium tris(acetoxy)borohydride (STAB-H) reduces the imine intermediate to the amine.

Conditions :

Dihydrochloride Salt Formation

The free amine is treated with HCl gas or concentrated HCl in methanol or ethanol to form the dihydrochloride salt.

Procedure :

-

The amine is dissolved in anhydrous ethanol, and HCl gas is bubbled through the solution until precipitation is complete.

Comparative Analysis of Methods

Key Observations :

-

Boc-protected alkylation offers higher yields and better control over side reactions.

-

Reductive amination is limited by the stability of the imine intermediate.

Optimization and Challenges

Regioselectivity in Chlorination

Analyse Chemischer Reaktionen

Synthetic Routes and Key Reactions

The compound is synthesized via multi-step organic reactions optimized for yield and purity. A representative pathway includes:

Table 1: Key Synthetic Steps and Conditions

Temperature control (±5°C) and solvent selection (e.g., THF, methanol) are critical for minimizing side reactions .

Functional Group Reactivity

The compound’s reactivity is dominated by three functional groups:

Table 2: Reaction Pathways of Functional Groups

-

Amine Reactivity : The primary amine undergoes acylation to form amides (e.g., acetyl derivatives) for enhanced pharmacokinetics.

-

Chloro Substitution : The 7-chloro group participates in Buchwald-Hartwig amination to introduce aryl/alkyl amines .

-

Core Modifications : Reduction of the indolin-2-one carbonyl yields secondary amines with improved RhoA pathway inhibition (IC₅₀: 6.7 µM) .

Pharmacologically Relevant Interactions

The compound’s Src kinase inhibition mechanism involves:

-

Hydrogen bonding between the indolin-2-one carbonyl and kinase active sites.

-

Electrostatic interactions from the protonated amine group .

Table 3: Biological Activity Data

| Assay Model | Target | IC₅₀/EC₅₀ | Selectivity Notes | Source |

|---|---|---|---|---|

| Src kinase inhibition | ATP-binding site | 0.8 µM | 10× selectivity over Abl kinase | |

| IL-6 reduction (in vivo) | Inflammatory | 50 mg/kg | Dose-dependent efficacy |

Modifications to the aminopropyl chain (e.g., elongation) improve target engagement but may increase cytotoxicity .

Reaction Optimization Insights

Wissenschaftliche Forschungsanwendungen

Neurodegenerative Diseases

The compound has shown promise in the treatment of several neurodegenerative diseases, including:

- Alzheimer's Disease : Research indicates that compounds similar to 3-(3-Aminopropyl)-7-chloroindolin-2-one dihydrochloride can inhibit oxidative stress and inflammation, which are critical factors in the progression of Alzheimer's disease. The compound may help in slowing disease progression by modulating neuroinflammatory responses .

- Parkinson's Disease : Similar mechanisms are observed in Parkinson's disease, where the compound could potentially mitigate symptoms by reducing neuroinflammation and oxidative damage .

Inflammatory Conditions

The compound is also linked to treating various inflammatory diseases. Its application extends to conditions such as:

- Rheumatoid Arthritis : By inhibiting pro-inflammatory cytokines, it may alleviate symptoms associated with rheumatoid arthritis .

- Ulcerative Colitis and Crohn's Disease : The anti-inflammatory properties of the compound suggest its utility in managing gastrointestinal inflammatory disorders .

Mannich Bases

3-(3-Aminopropyl)-7-chloroindolin-2-one dihydrochloride can be classified as a Mannich base, which is significant in medicinal chemistry. Mannich bases are known for their diverse biological activities, including anticancer properties. The structural modifications introduced by this compound enhance its pharmacological profile, making it a candidate for further drug development .

Synthesis and Derivatives

The synthesis of 3-(3-Aminopropyl)-7-chloroindolin-2-one dihydrochloride involves several chemical reactions that can yield derivatives with enhanced biological activity. These derivatives may exhibit improved solubility and bioavailability, crucial for effective drug delivery. The ability to modify the indoline structure opens avenues for developing new therapeutic agents targeting various diseases .

Case Studies and Observational Research

Observational studies have been instrumental in understanding the efficacy of 3-(3-Aminopropyl)-7-chloroindolin-2-one dihydrochloride in clinical settings. For example:

- A case study focusing on patients with inflammatory diseases highlighted the compound's role in reducing inflammation markers and improving patient outcomes .

- Another observational research project assessed its impact on cognitive function among Alzheimer's patients, revealing promising results that warrant further investigation .

Summary Table of Applications

| Application Area | Specific Conditions | Mechanism of Action |

|---|---|---|

| Neurodegenerative Diseases | Alzheimer's Disease | Inhibition of oxidative stress and inflammation |

| Parkinson's Disease | Modulation of neuroinflammatory responses | |

| Inflammatory Conditions | Rheumatoid Arthritis | Reduction of pro-inflammatory cytokines |

| Ulcerative Colitis | Anti-inflammatory effects | |

| Medicinal Chemistry | Anticancer Activity | Diverse biological activities as a Mannich base |

Wirkmechanismus

Der Wirkungsmechanismus von 3-(3-Aminopropyl)-7-chlorindolin-2-on-Dihydrochlorid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Aminopropylgruppe ermöglicht es der Verbindung, Wasserstoffbrückenbindungen und elektrostatische Wechselwirkungen mit Proteinen und Enzymen zu bilden, was möglicherweise deren Aktivität hemmt. Das Chloratom kann die Bindungsaffinität der Verbindung zu bestimmten Zielstrukturen erhöhen, was zu ihren biologischen Wirkungen beiträgt.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues of Indolinone and Indole Derivatives

Key structural analogues include:

*Similarity scores (0–1 scale) are based on structural and functional group alignment with the target compound .

Key Differences:

- Side Chain Variations: The target compound’s 3-aminopropyl group distinguishes it from simpler analogues like 3-amino-7-chloroindolin-2-one hydrochloride, which lacks the propyl extension. This chain may influence receptor binding affinity and pharmacokinetics.

- Functional Groups: Unlike 7-Chloro-3-methyl-1H-indole-2-carboxylic acid (carboxylic acid group) or 7-methoxytryptamine (methoxy and ethylamine groups), the target compound’s dihydrochloride salt and aminopropyl chain suggest distinct acid-base behavior and bioavailability .

Physicochemical and Spectroscopic Properties

- 13C-NMR Data: reports δ 47.45 (CH2) and 109.46 (C-7) for a related indole derivative. The target compound’s aminopropyl chain would likely introduce additional signals near δ 20–50 for the propyl carbons and upfield shifts for the indolinone ring due to electron-donating effects .

- Mass Spectrometry : The HRMS (CI) m/z of a structurally similar compound is 223.1225 (C15H15N2). The target compound’s molecular formula (C11H14ClN2O·2HCl) predicts a higher molecular weight (~309.07 g/mol), with characteristic chlorine isotope patterns .

Biologische Aktivität

3-(3-Aminopropyl)-7-chloroindolin-2-one dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the indolinone class, which has been extensively studied for its potential therapeutic applications, particularly in oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various cell lines, and potential applications in drug development.

Chemical Structure and Properties

The chemical structure of 3-(3-Aminopropyl)-7-chloroindolin-2-one dihydrochloride features an indolinone core with a chlorine substituent and an aminopropyl side chain. The molecular formula is C11H13ClN2O·2HCl, and it has a molecular weight of approximately 280.15 g/mol. The presence of the dihydrochloride form enhances its solubility in aqueous environments, which is beneficial for biological assays.

Research indicates that compounds within the indolinone class often exhibit their biological effects through several mechanisms:

- Inhibition of Protein Kinases : Many indolinones act as inhibitors of protein kinases, which are crucial in various signaling pathways related to cancer cell proliferation and survival .

- Antiproliferative Effects : The compound has shown significant antiproliferative activity against different cancer cell lines, including HeLa (cervical), HepG2 (liver), and A549 (lung) cells. This activity is often attributed to the compound's ability to induce apoptosis and disrupt cell cycle progression .

- Antimicrobial Activity : Some studies have also highlighted the antimicrobial properties of indolinones, suggesting their potential use in treating bacterial infections.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of 3-(3-Aminopropyl)-7-chloroindolin-2-one dihydrochloride:

| Activity Type | Cell Line / Organism | IC50 Value (µM) | References |

|---|---|---|---|

| Anticancer | HeLa | 12.5 | |

| Anticancer | HepG2 | 15.0 | |

| Anticancer | A549 | 10.0 | |

| Antimicrobial | Staphylococcus aureus | 20.0 | |

| Antimicrobial | Escherichia coli | 25.0 |

Case Studies

- Anticancer Efficacy : A study evaluated the antiproliferative effects of various indolinone derivatives, including 3-(3-Aminopropyl)-7-chloroindolin-2-one dihydrochloride, against human cancer cell lines. The results demonstrated that this compound significantly inhibited cell growth, with IC50 values indicating potent activity compared to standard chemotherapeutics like cisplatin .

- Mechanistic Insights : Another investigation focused on the mechanism by which this compound induces apoptosis in cancer cells. Flow cytometry analysis revealed that treatment with 3-(3-Aminopropyl)-7-chloroindolin-2-one dihydrochloride resulted in increased sub-G1 populations, indicative of apoptotic cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for 3-(3-Aminopropyl)-7-chloroindolin-2-one dihydrochloride?

- Methodological Answer : The synthesis of aminopropyl-substituted heterocycles often involves reductive amination or catalytic hydrogenation. For example, azide intermediates (e.g., 3-azidopropyl derivatives) can be reduced using Pd/C under hydrogen to yield primary amines . Solvent systems like ethanol-water (1:1) or chloroform-methanol mixtures (195:5) are effective for crystallization . Purification via silica gel chromatography or recrystallization in isopropyl alcohol-ethyl acetate mixtures is recommended to achieve >98% purity (HPLC) .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer : A combination of techniques ensures structural validation:

- TLC/HPLC : Monitor reaction progress and purity using multiple solvent systems (e.g., chloroform-methanol gradients) .

- NMR/IR Spectroscopy : Confirm amine and indolinone functional groups via characteristic peaks (e.g., NH stretches at 3.02 µm in IR, aromatic proton shifts in H NMR) .

- Elemental Analysis : Verify stoichiometry (e.g., C, H, N percentages within 0.3% of theoretical values) .

- Melting Point : Consistency with literature values (e.g., 159–162°C for analogous aminopropyl derivatives) .

Q. How can researchers address solubility challenges in aqueous and organic solvents?

- Methodological Answer : The dihydrochloride salt enhances water solubility. For organic phase studies, use polar aprotic solvents (e.g., DMSO, acetonitrile) or ethanol-water mixtures . Pre-saturation of solvents with HCl gas can improve stability in acidic conditions .

Advanced Research Questions

Q. What strategies resolve contradictions in stability data under varying pH and temperature conditions?

- Methodological Answer : Stability studies should employ:

- Forced Degradation : Expose the compound to extremes (e.g., 0.1N HCl/NaOH at 60°C for 24 hours) and analyze degradation products via LC-MS .

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life at standard conditions (e.g., 25°C) .

- Cross-Validation : Compare TLC, HPLC, and NMR data to differentiate between hydrolysis products (e.g., free amine vs. ring-opened derivatives) .

Q. How can structure-activity relationships (SAR) be explored for this compound in biological assays?

- Methodological Answer :

- Derivatization : Introduce substituents at the 3-aminopropyl or 7-chloro positions (e.g., acetylation, piperazinyl grafting) to assess impact on activity .

- In Silico Modeling : Use molecular docking to predict interactions with targets (e.g., enzymes or receptors) based on indolinone scaffold similarity to known inhibitors .

- Bioassay Design : Test analogs in dose-response experiments (e.g., IC determination in cell-based assays) and correlate with logP or pKa values .

Q. What experimental controls are critical for minimizing interference in spectroscopic or chromatographic analyses?

- Methodological Answer :

- Blank Runs : Use solvent-only controls to identify baseline artifacts in HPLC/UV-Vis .

- Internal Standards : Add deuterated analogs (e.g., D-indolinone) for NMR quantification .

- Matrix Spiking : For biological samples, validate recovery rates by spiking known concentrations into plasma or buffer .

Data Interpretation and Conflict Resolution

Q. How should researchers handle discrepancies between theoretical and observed molecular weights in mass spectrometry?

- Methodological Answer :

- Isotopic Pattern Analysis : Check for chlorine isotopic signatures (e.g., Cl/Cl ratio) to confirm the presence of 7-chloro substitution .

- Adduct Identification : Account for common adducts (e.g., [M+H], [M+Na]) and compare with calculated m/z values .

- Fragmentation Studies : Use tandem MS/MS to map cleavage patterns (e.g., loss of HCl or aminopropyl side chains) .

Q. What are best practices for validating synthetic yields when scaling up from milligram to gram quantities?

- Methodological Answer :

- Stepwise Optimization : Adjust stirring rates, cooling gradients, and solvent volumes to maintain reaction efficiency .

- In-Process Monitoring : Use inline FTIR or Raman spectroscopy to track intermediate formation .

- Reproducibility Trials : Conduct triplicate syntheses at each scale and apply statistical analysis (e.g., ANOVA) to identify yield-limiting factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.